molecular formula C8H15NO2Si B2376805 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile CAS No. 1339395-26-4

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile

Cat. No.: B2376805
CAS No.: 1339395-26-4
M. Wt: 185.298
InChI Key: SHNRYATTWBZSAH-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile (CAS: 1514785-45-5) is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a trimethylsilyloxy (TMS-O) group and a nitrile moiety at the 3-position . Its molecular structure combines steric bulk from the TMS group with the electrophilic character of the nitrile, making it a versatile building block in organic synthesis. The compound is commercially available (e.g., from CymitQuimica) and is utilized in reactions requiring protected hydroxyl intermediates or nitrile-based transformations .

Key structural features include:

  • Oxolane ring: Provides a five-membered oxygen-containing scaffold.
  • Trimethylsilyloxy group: Enhances stability by replacing a hydroxyl group, reducing hydrogen-bonding interactions and improving solubility in non-polar solvents.
  • Nitrile functionality: Enables participation in nucleophilic additions, cyclizations, and metal-catalyzed reactions.

Properties

IUPAC Name

3-trimethylsilyloxyoxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2Si/c1-12(2,3)11-8(6-9)4-5-10-7-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNRYATTWBZSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339395-26-4
Record name 3-[(trimethylsilyl)oxy]oxolane-3-carbonitrile
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Preparation Methods

The synthesis of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile typically involves the reaction of tetrahydrofuran with trimethylsilyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile serves as an important intermediate in organic synthesis. It is particularly useful in:

  • Introducing Silyl Groups: The trimethylsilyl group can be used to protect sensitive functional groups during synthesis, making it easier to manipulate other parts of the molecule without degrading them.
  • Reagent in Chemical Reactions: The compound participates in various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse organic compounds.

2. Biological Studies:
In biological research, this compound is explored for its potential applications in:

  • Biochemical Pathways: It aids in studying pathways involving nitrile and silyl groups, contributing to the understanding of metabolic processes.
  • Drug Development: Research indicates that derivatives of this compound may have therapeutic potential, particularly in developing pharmaceuticals targeting specific biological pathways .

3. Industrial Applications:
The compound finds utility in industrial settings for:

  • Production of Specialty Chemicals: It is used to manufacture chemicals with specific properties tailored for various applications, including materials science and agrochemicals .
  • Chemical Catalysis: The unique properties of the trimethylsilyl group enhance catalytic processes in organic reactions.

Case Studies and Research Findings

Recent studies highlight the significance of this compound in various research contexts:

StudyFocusFindings
Synthesis of Silylated Cyanohydrins Investigated methods for synthesizing silylated cyanohydrins using this compoundDemonstrated that O-protected cyanohydrins are valuable precursors for biologically important compounds and can serve as acyl anion equivalents in synthetic transformations .
Anticancer Activity Evaluated derivatives for their anticancer propertiesSome derivatives exhibited significant cytotoxic activity against cancer cell lines, indicating potential for new cancer therapies .
Biological Activity Studies Explored antimicrobial propertiesCompounds derived from this structure showed enhanced activity against certain gram-positive bacteria compared to gram-negative ones .

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the trimethylsilyl group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile and analogous compounds:

Compound Name Core Structure Key Functional Groups Notable Features
This compound Oxolane (tetrahydrofuran) TMS-O, nitrile Steric protection from TMS; nitrile reactivity
4-Oxo-4H-1-benzopyran-3-carbonitrile Benzopyran Ketone, nitrile Conjugated system enhances electrophilicity; used in cycloadditions
Spiro[indoline-3,2-pyrrolidine]-300-carbonitrile Spiro (indoline-pyrrolidine) Nitrile, amide, thiophene Complex spiro architecture; potential for hydrogen bonding (N–H groups)
3-Benzyl-1-ethyl-2-oxoindoline-3-carbonitrile Indoline Ketone, nitrile, benzyl Planar indoline scaffold; ketone and nitrile enable dual reactivity
This compound
  • Nitrile Reactivity : Participates in Strecker synthesis, hydrocyanations, and transition-metal-catalyzed couplings. The TMS-O group remains inert under most conditions, allowing selective nitrile transformations .
  • Steric Effects : The TMS group hinders nucleophilic attack at the oxolane oxygen, contrasting with unprotected analogs like 3-hydroxyoxolane-3-carbonitrile, which may undergo unwanted oxidation or hydrogen bonding .
4-Oxo-4H-1-benzopyran-3-carbonitrile
  • Electrophilic Character : The ketone and nitrile groups facilitate nucleophilic additions (e.g., aza-Michael reactions) and cycloadditions (e.g., [4+2] Diels-Alder) to form polycyclic heteroaromatics .
  • Divergent Reactivity : Unlike the TMS-protected oxolane derivative, the benzopyran nitrile lacks steric protection, making its ketone prone to reduction or nucleophilic attack.
Spiro[indoline-3,2-pyrrolidine]-300-carbonitrile
  • Hydrogen Bonding : N–H groups in the pyrrolidine ring enable interactions with biological targets, suggesting medicinal chemistry applications. X-ray data (e.g., C25—O2 bond length: 1.220 Å) confirm strong ketone character, influencing its reactivity .
  • Complexity : The spiro structure imposes conformational constraints absent in simpler nitriles like the oxolane derivative.

Biological Activity

3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile, with the CAS number 1339395-26-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO2Si
  • Molecular Weight : 171.26 g/mol
  • Structure : The compound features a cyclic ether structure with a trimethylsilyl group and a nitrile functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce S-phase arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may interact with pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Enzyme Interaction : The trimethylsilyl group may enhance lipophilicity, facilitating better interaction with target enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionPotential inhibitor of cytochrome P450

Case Study Analysis

A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability (p < 0.05).
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, similar compounds often exhibit favorable absorption characteristics due to their lipophilic nature, suggesting potential for effective systemic delivery.

Q & A

Q. What are the common synthetic routes for 3-[(Trimethylsilyl)oxy]oxolane-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:
  • Step 1 : React oxolane-3-carbonitrile derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions to introduce the silyloxy group .
  • Step 2 : Optimize temperature (0–25°C) and solvent (e.g., dichloromethane) to prevent hydrolysis of the silyl ether.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield improvements (70–85%) are achieved by controlling moisture levels and using excess TMSCl .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm silyloxy group integration (δ ~0.1–0.3 ppm for TMS protons) and nitrile carbon (δ ~115–120 ppm) .
  • FT-IR : Peaks at ~2100–2200 cm1^{-1} (C≡N stretch) and ~1050–1100 cm1^{-1} (Si-O-C vibration) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns.

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Moisture Sensitivity : The silyl ether group is prone to hydrolysis. Store under inert gas (argon/nitrogen) in sealed vials with molecular sieves .
  • Temperature : Avoid prolonged exposure to >30°C to prevent decomposition.
  • Compatibility : Use glass or PTFE containers; avoid plastics that may leach phthalates .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in silylation reactions for this compound?

  • Methodological Answer :
  • Variable Screening : Test bases (e.g., pyridine vs. DBU) and solvents (polar aprotic vs. non-polar) to enhance silyl group transfer efficiency.
  • Kinetic Studies : Use in situ monitoring (e.g., FT-IR or HPLC) to identify side reactions (e.g., nitrile hydrolysis).
  • Example Optimization Table :
BaseSolventTemp (°C)Yield (%)
Et3_3NDCM065
DBUTHF2582
PyridineToluene1058

Higher yields with DBU in THF suggest improved deprotonation and silylation kinetics .

Q. How can computational models predict the reactivity or biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitrile vs. silyloxy groups) .
  • Docking Studies : Screen against target proteins (e.g., enzymes with nitrile hydratase activity) using AutoDock Vina. Validate with experimental IC50_{50} assays.
  • Example Finding : The silyloxy group may sterically hinder interactions, reducing binding affinity compared to non-silylated analogs .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

  • Methodological Answer :
  • Case Study : Observed doublets in 1^1H NMR (expected singlets for TMS protons) may indicate residual moisture or stereochemical impurities.
  • Resolution Steps :

Re-purify the compound and re-acquire NMR under strictly anhydrous conditions.

Perform 29^{29}Si NMR to confirm silyl group integrity (δ ~10–20 ppm for TMS-O) .

Use chiral HPLC to check for enantiomeric impurities if asymmetric synthesis is involved .

Q. What strategies are effective for functionalizing the nitrile group in this compound?

  • Methodological Answer :
  • Nitrile Conversion :
  • Hydrolysis : Use H2_2SO4_4/H2_2O to yield carboxylic acids (monitor pH to avoid silyl cleavage).
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) to primary amines, but avoid conditions that reduce the silyl ether .
  • Cyanoalkylation : React with Grignard reagents (e.g., RMgX) to form ketones after workup.

Application-Oriented Questions

Q. What role does the silyloxy group play in modulating this compound’s physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : The TMS group increases logP (measured via HPLC), enhancing membrane permeability in cellular assays .
  • Steric Effects : Compare reaction rates of silylated vs. non-silylated analogs in nucleophilic substitutions to quantify steric hindrance .

Q. How can researchers validate the compound’s purity for biological studies?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities <0.5%.
  • Elemental Analysis : Confirm %C, %H, %N align with theoretical values (e.g., C: 52.1%, H: 7.8%, N: 5.4%).
  • Biological Controls : Include negative controls (e.g., solvent-only) in enzyme assays to rule out artifact signals .

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